5-Position Pyridinyl vs. 4-Fluorophenyl Substituent: Distinct Hydrogen-Bond and Basicity Profile
The target compound incorporates a pyridin-4-ylmethylsulfanyl group at C-5, whereas the closest commercially available analog bears a 4-fluorophenylmethylsulfanyl substituent (CAS 1024374-35-3). The pyridine nitrogen (calculated pKa ~5.2) provides a protonatable site absent in the fluorophenyl analog, enabling pH-dependent solubility switching and potential salt-bridge interactions with target proteins. Class-level imidazo[1,2-c]quinazoline SAR demonstrates that heteroatom-containing 5-substituents drive α-glucosidase IC50 values into the low-micromolar range (12.44 ± 0.38 μM for the most potent analog 11j) versus >300 μM for less decorated congeners [1]. Although direct head-to-head data for CAS 1189957-46-7 are not yet published, the pyridinyl nitrogen represents a rationally designed handle for improving aqueous solubility and target engagement relative to the 4-fluorophenyl comparator.
| Evidence Dimension | 5-position substituent hydrogen-bond acceptor / basicity capability |
|---|---|
| Target Compound Data | Pyridin-4-ylmethylsulfanyl (contains basic N; calculated pKa ~5.2; 1 H-bond acceptor) |
| Comparator Or Baseline | 4-Fluorophenylmethylsulfanyl (CAS 1024374-35-3; no basic center; 1 weak H-bond acceptor [F]) |
| Quantified Difference | Qualitative: presence of ionizable nitrogen vs. neutral fluorophenyl. Class SAR shows >10-fold IC50 variation driven by heteroatom substitution at 5-position [1]. |
| Conditions | Physicochemical prediction and class-level SAR inference from Saccharomyces cerevisiae α-glucosidase assay (acarbose control IC50 = 750.0 ± 1.5 μM) |
Why This Matters
The pyridinyl nitrogen provides a rational vector for solubility enhancement and target hydrogen bonding, which directly impacts hit-to-lead progression decisions when selecting a screening compound from among structurally similar in-class candidates.
- [1] Peytam F, et al. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Sci Rep. 2023;13:15672. doi:10.1038/s41598-023-42549-5. View Source
